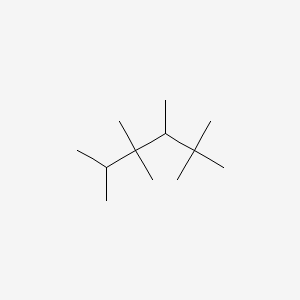
2,2,3,4,4,5-Hexamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,5-Hexamethylhexane is a branched alkane with the molecular formula C12H26 It is a hydrocarbon consisting of a hexane backbone with six methyl groups attached at various positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,5-Hexamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of corresponding alkenes in the presence of a suitable catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions may involve the conversion of any functional groups present in the compound to their corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,3,4,4,5-Hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent.
Medicine: Investigations into its use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other specialty chemicals due to its stability and hydrophobic nature.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,5-Hexamethylhexane largely depends on its chemical structure and the specific reactions it undergoes. As a highly branched alkane, it exhibits unique interactions with other molecules, often influencing solubility, reactivity, and stability. The molecular targets and pathways involved can vary widely based on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
2,2,3,4,4,5-Hexamethylhexane can be compared with other branched alkanes such as:
- 2,2,3,3,4,4-Hexamethylpentane
- 2,2,3,4,5,5-Hexamethylhexane
- 2,3,3,4,4,5-Hexamethylhexane
These compounds share similar structural features but differ in the positioning of the methyl groups, which can lead to variations in their physical and chemical properties
Properties
CAS No. |
62185-13-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,4,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)12(7,8)10(3)11(4,5)6/h9-10H,1-8H3 |
InChI Key |
QJVUKMHIEDVCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


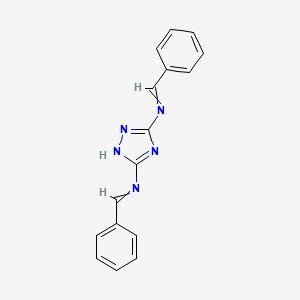
![1-Hexanol, 6-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14544247.png)
silane](/img/structure/B14544250.png)
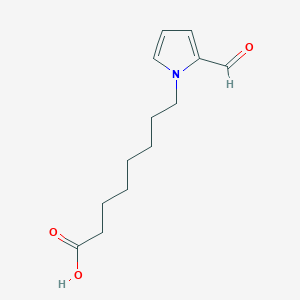
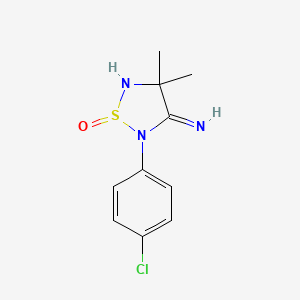
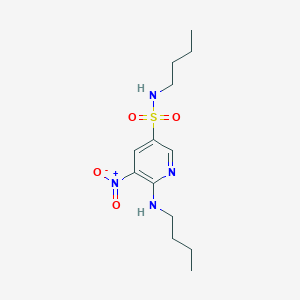
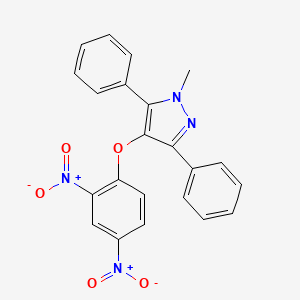
![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride](/img/structure/B14544283.png)
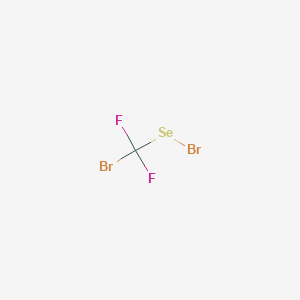
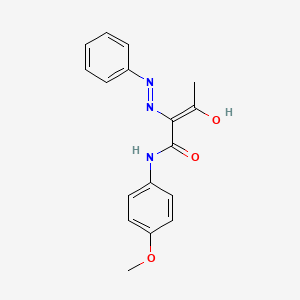

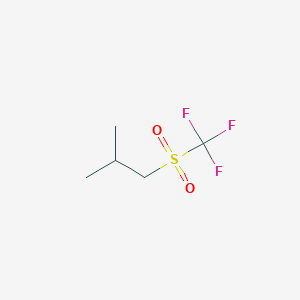
![2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14544332.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate](/img/structure/B14544335.png)
